(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Overview
Description
“(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)” is a chemical compound with the molecular formula C25H24O12P4 . It finds applications in materials science, catalysis, or as a molecular probe in chemical biology or biochemistry research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 640.3 g/mol . The compound consists of a central carbon atom, with four phenyl rings attached, each bearing a phosphonic acid group . For a detailed structural analysis, it is recommended to refer to specialized databases or software.Physical and Chemical Properties Analysis
The compound has a molecular weight of 640.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not detailed in the search results. For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to specialized databases or literature.Scientific Research Applications
Crystal Structure and Applications in Dendrimers : A study by Trillo et al. (2013) explored a G-1 dendrimer derived from 4,4',4'',4'''-methanetetrayltetrabenzoic acid and isophtalic acid. This compound was shown to form cavities and had specific hydrogen bonding properties, indicating potential applications in materials science for creating structured networks or cavities (Trillo et al., 2013).
Phthalocyanines Synthesis and Applications : Märkl et al. (2004) discussed the synthesis of Tetrakis(diethyl phosphonate) and Tetrakis(diphenylphosphine oxide) Substituted Phthalocyanines. These compounds have implications in fields like organic electronics, pigment industries, and photodynamic therapy due to their unique electronic and optical properties (Märkl et al., 2004).
Molecular Structures of Phosphorus Compounds : Reiter et al. (2005) studied the molecular structures of 1,2,4,5-Tetra(phosphinyl)benzene and -tetrakis(dimethoxyphosphoryl)benzene. Their findings contribute to the understanding of molecular geometry and intermolecular interactions in phosphorus compounds, which is crucial for designing phosphorus-based materials and catalysts (Reiter et al., 2005).
Supramolecular Self-Assembly for Nanomaterials : Bhosale et al. (2017) demonstrated the supramolecular self-assembly of a related compound in the presence of melamine and spermine, highlighting its potential in nanomaterials synthesis and sensing applications (Bhosale et al., 2017).
Coordination Polymers and Material Properties : A thesis by 李宜峰 (2011) used a tetra-phosphonate acid ligand similar to Methanetetrayltetrakis(benzene-4,1-diyl)tetrakis(phosphonic acid) to create coordination polymers with various metal ions, offering insights into the assembly, structure, and properties of these polymers (李宜峰, 2011).
Safety and Hazards
Properties
IUPAC Name |
[4-[tris(4-phosphonophenyl)methyl]phenyl]phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12P4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H2,26,27,28)(H2,29,30,31)(H2,32,33,34)(H2,35,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHRMLGKIQARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)P(=O)(O)O)(C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12P4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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